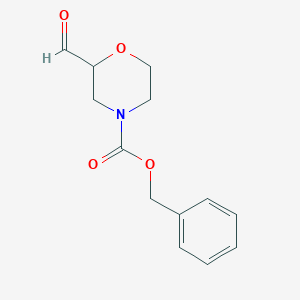

Benzyl 2-formylmorpholine-4-carboxylate

Description

Benzyl 2-formylmorpholine-4-carboxylate is a morpholine-derived compound featuring a benzyl ester at the 4-position and a formyl group (-CHO) at the 2-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical and organic synthesis due to their versatility as building blocks for drug candidates, catalysts, or ligands. The formyl group at position 2 provides a reactive aldehyde moiety, which may facilitate further functionalization (e.g., condensation or nucleophilic addition reactions).

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

benzyl 2-formylmorpholine-4-carboxylate |

InChI |

InChI=1S/C13H15NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |

InChI Key |

DTDURKKZGXQXMS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Benzyl 2-formylmorpholine-4-carboxylate with two analogous morpholine derivatives from the provided evidence: Ethyl 4-benzylmorpholine-2-carboxylate and Benzyl 2-(aminomethyl)morpholine-4-carboxylate. Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Key Differences and Implications:

Substituent Reactivity: The formyl group in the target compound offers a reactive aldehyde site, enabling conjugation with amines or hydrazines, which is critical in synthesizing Schiff bases or hydrazones. In contrast, the aminomethyl group in provides a primary amine, useful for amidation or alkylation reactions, while the ethyl ester in may enhance lipophilicity and metabolic stability compared to benzyl esters.

Biological Activity: The aminomethyl substituent in could enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions.

Synthetic Utility :

- The formyl group in the target compound is advantageous for constructing heterocycles or covalent inhibitors, whereas the ethyl ester in may serve as a protecting group for carboxylic acids during multi-step syntheses.

Research Findings and Limitations

- Ethyl 4-benzylmorpholine-2-carboxylate is commercially available in high purity (95%) and multiple quantities, indicating its utility as a reagent or intermediate .

- Benzyl 2-(aminomethyl)morpholine-4-carboxylate has a documented CAS number and molecular weight but lacks purity or toxicity data .

- Critical Knowledge Gaps: No direct data on the synthesis, stability, or bioactivity of Benzyl 2-formylmorpholine-4-carboxylate are available in the provided evidence. Comparative studies on metabolic pathways, solubility, or pharmacokinetics of these analogs are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.